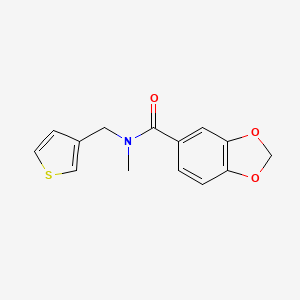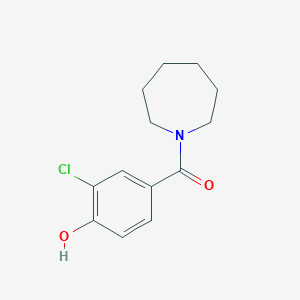![molecular formula C15H17N3O B7465894 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7465894.png)
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of chemists from Merck Research Laboratories. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and addiction.
作用机制
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide selectively blocks the activity of mGluR5, a type of glutamate receptor that is widely expressed in the brain. Glutamate is the main excitatory neurotransmitter in the brain and is involved in many important physiological processes, including learning and memory. By blocking the activity of mGluR5, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide reduces the excessive glutamate signaling that is thought to contribute to the symptoms of various neurological and psychiatric disorders.
Biochemical and Physiological Effects
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to reduce the release of glutamate and other neurotransmitters, such as dopamine and noradrenaline, in various brain regions. It has also been shown to increase the expression of certain proteins that are involved in synaptic plasticity, the process by which the strength of connections between neurons is modified in response to experience.
实验室实验的优点和局限性
One of the main advantages of using 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its function in various physiological and pathological contexts. However, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has some limitations as well. It has relatively low potency and efficacy compared to other mGluR5 antagonists, such as 3-((2-methyl-4-thiazolyl)ethynyl)pyridine (MTEP). Additionally, 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has poor solubility in water, which can limit its use in certain experimental settings.
未来方向
There are several future directions for research on 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide. One area of interest is the development of more potent and selective mGluR5 antagonists that can be used in both preclinical and clinical studies. Another area of interest is the investigation of the potential therapeutic applications of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide in other neurological and psychiatric disorders, such as depression, anxiety disorders, and autism spectrum disorders. Finally, there is a need for further research on the long-term effects of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide on brain function and behavior, as well as its potential for drug interactions and side effects.
合成方法
The synthesis of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide involves a multi-step process that starts with the reaction of 2,3-dichloropyrazine with 2-methylphenethylamine to form 2-(2-methylphenethylamino)pyrazine. This intermediate is then reacted with methyl isocyanate and the resulting product is further treated with hydrochloric acid to yield 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide. The overall yield of this process is around 30%.
科学研究应用
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising applications of 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide is in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. 5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome.
属性
IUPAC Name |
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-6-4-5-7-13(10)12(3)18-15(19)14-9-16-11(2)8-17-14/h4-9,12H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOFODZXAWKAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)NC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-[1-(2-methylphenyl)ethyl]pyrazine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465813.png)
![N-[2-(difluoromethoxy)phenyl]-4-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465817.png)
![N-[[4-(piperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465820.png)


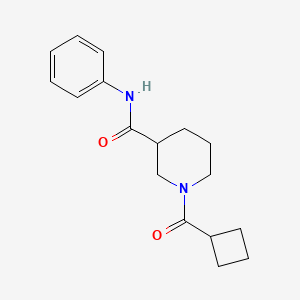
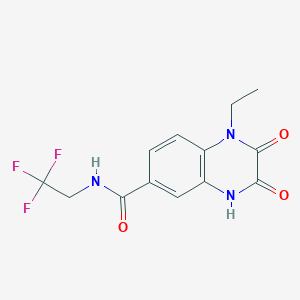
![N-[1-(furan-2-yl)ethyl]-2-methylbenzamide](/img/structure/B7465861.png)
![[2-(cyclopropylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465870.png)
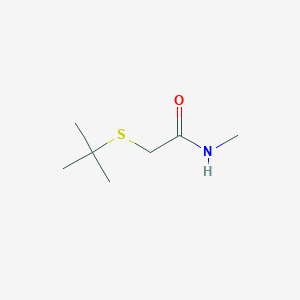
![[2-(furan-2-ylmethylamino)-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465885.png)
![[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7465887.png)
